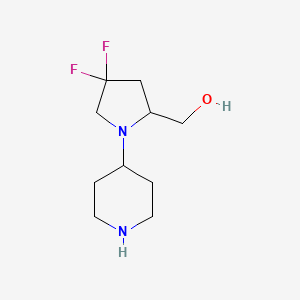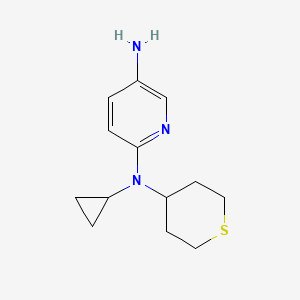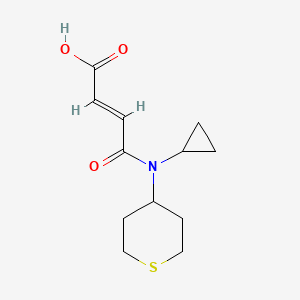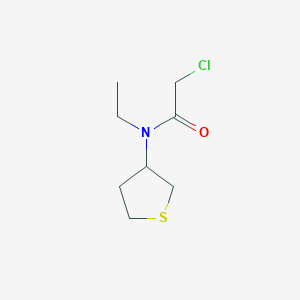
2-(3-(Fluormethyl)azetidin-1-yl)propansäure
Übersicht
Beschreibung
2-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid is a fluorinated organic compound that features a fluoromethyl group attached to an azetidine ring, which is further connected to a propanoic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and potential biological activities.
Synthetic Routes and Reaction Conditions:
Fluoromethylation: The synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)propanoic acid often involves the fluoromethylation of azetidine derivatives. This can be achieved using reagents like difluoromethylating agents under controlled conditions.
Hydrolysis: Another approach involves the hydrolysis of fluoromethylated intermediates to yield the final product. This step typically requires strong acids or bases to facilitate the hydrolysis process.
Industrial Production Methods:
Batch Processing: In an industrial setting, batch processing is commonly employed. This involves the sequential addition of reagents and careful control of reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Continuous flow chemistry is another method that can be used for the large-scale production of this compound. This technique offers advantages in terms of efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the fluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Various nucleophiles (e.g., alkyl halides, amines) in the presence of a suitable solvent
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted azetidines
Wissenschaftliche Forschungsanwendungen
2-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in biological studies to investigate the effects of fluorinated molecules on biological systems.
Medicine: It has potential medicinal applications, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(3-(fluoromethyl)azetidin-1-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.
Vergleich Mit ähnlichen Verbindungen
2-(3-(Trifluoromethyl)azetidin-1-yl)propanoic acid: This compound has a trifluoromethyl group instead of a fluoromethyl group, which can affect its chemical and biological properties.
2-(3-(Chloromethyl)azetidin-1-yl)propanoic acid: This compound features a chloromethyl group, which may result in different reactivity and biological activity compared to the fluoromethyl variant.
Uniqueness: 2-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid is unique due to its fluoromethyl group, which imparts distinct chemical properties such as increased electronegativity and potential for enhanced biological activity.
This comprehensive overview provides a detailed understanding of 2-(3-(fluoromethyl)azetidin-1-yl)propanoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-[3-(fluoromethyl)azetidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c1-5(7(10)11)9-3-6(2-8)4-9/h5-6H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHGKKYZZCVVHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC(C1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1490333.png)










